Cas no 18246-86-1 ((3-aminobutyl)dimethylamine)
(3-aminobutyl)dimethylamine Chemical and Physical Properties
Names and Identifiers
-
- N1,N1-Dimethylbutane-1,3-diamine dihydrochloride
- (3-AMINOBUTYL)DIMETHYLAMINE
- N~1~,N~1~-dimethylbutane-1,3-diamine
- AKOS016050886
- EN300-55050
- Z316119490
- 1-N,1-N-dimethylbutane-1,3-diamine
- 1,3-butanediamine, N~1~,N~1~-dimethyl-
- 18246-86-1
- ALBB-018187
- MFCD09742179
- G41458
- AKOS000149254
- N1,N1-dimethylbutane-1,3-diamine
- STR09574
- 13022-87-2
- SCHEMBL3714888
- (3-aminobutyl)dimethylamine
-
- Inchi: 1S/C6H16N2/c1-6(7)4-5-8(2)3/h6H,4-5,7H2,1-3H3
- InChI Key: XFBCIULBTBLLOK-UHFFFAOYSA-N
- SMILES: N(C)(C)CCC(C)N
Computed Properties
- Exact Mass: 116.131348519g/mol
- Monoisotopic Mass: 116.131348519g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 52.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 29.3Ų
(3-aminobutyl)dimethylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B401813-25mg |
(3-aminobutyl)dimethylamine |
18246-86-1 | 25mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B401813-50mg |
(3-aminobutyl)dimethylamine |
18246-86-1 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B401813-250mg |
(3-aminobutyl)dimethylamine |
18246-86-1 | 250mg |
$ 365.00 | 2022-06-07 | ||
| Enamine | EN300-39597-0.05g |
(3-aminobutyl)dimethylamine dihydrochloride |
18246-86-1 | 0.05g |
$69.0 | 2023-02-10 | ||
| Enamine | EN300-39597-0.1g |
(3-aminobutyl)dimethylamine dihydrochloride |
18246-86-1 | 0.1g |
$103.0 | 2023-02-10 | ||
| Enamine | EN300-39597-0.25g |
(3-aminobutyl)dimethylamine dihydrochloride |
18246-86-1 | 0.25g |
$149.0 | 2023-02-10 | ||
| Enamine | EN300-39597-0.5g |
(3-aminobutyl)dimethylamine dihydrochloride |
18246-86-1 | 0.5g |
$284.0 | 2023-02-10 | ||
| Enamine | EN300-39597-1.0g |
(3-aminobutyl)dimethylamine dihydrochloride |
18246-86-1 | 1.0g |
$385.0 | 2023-02-10 | ||
| Enamine | EN300-39597-2.5g |
(3-aminobutyl)dimethylamine dihydrochloride |
18246-86-1 | 2.5g |
$754.0 | 2023-02-10 | ||
| Enamine | EN300-39597-5.0g |
(3-aminobutyl)dimethylamine dihydrochloride |
18246-86-1 | 5.0g |
$1115.0 | 2023-02-10 |
(3-aminobutyl)dimethylamine Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on (3-aminobutyl)dimethylamine
Chemical Profile of (3-aminobutyl)dimethylamine (CAS No. 18246-86-1)
(3-aminobutyl)dimethylamine, identified by its Chemical Abstracts Service (CAS) number CAS No. 18246-86-1, is a significant compound in the realm of chemical and pharmaceutical research. This amine derivative has garnered attention due to its versatile applications in synthesizing various bioactive molecules and functional materials. The compound's unique structural features, characterized by a primary amine group at the terminal carbon of a butyl chain and two methyl substituents on the nitrogen atom, contribute to its reactivity and utility in multiple chemical transformations.
The synthesis of (3-aminobutyl)dimethylamine typically involves the reaction of 1,4-diaminobutane with methyl iodide or dimethyl sulfate, followed by purification steps to isolate the desired product. This process highlights the compound's role as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. The presence of both nucleophilic and basic properties makes it a valuable reagent in pharmaceutical chemistry, where it can participate in condensation reactions, amination processes, and as a ligand in coordination chemistry.
In recent years, research has focused on exploring the applications of (3-aminobutyl)dimethylamine in drug development. Its structural motif is reminiscent of several pharmacologically active compounds, suggesting potential therapeutic applications. For instance, derivatives of this compound have been investigated for their role in modulating enzyme activity and receptor interactions. Specifically, studies have shown that modifications to the amine functionality can influence binding affinities and selectivity profiles, making it a promising scaffold for designing novel therapeutic agents.
One notable area of research involves the use of (3-aminobutyl)dimethylamine in the development of antimicrobial agents. The compound's ability to form stable complexes with metal ions has been leveraged to create antimicrobial coatings for medical devices. These coatings exhibit broad-spectrum activity against bacteria and fungi, offering a potential solution to biofilm formation on implants. The mechanism behind this activity often involves the chelation of metal ions present in biological fluids, leading to oxidative stress and cell death in microorganisms.
Another emerging application is in the field of polymer chemistry, where (3-aminobutyl)dimethylamine serves as a monomer or crosslinking agent. Polymers functionalized with this amine derivative exhibit enhanced biocompatibility and mechanical properties, making them suitable for biomedical applications such as tissue engineering scaffolds and drug delivery systems. The amine groups facilitate hydrogen bonding and ionic interactions with other biomolecules, contributing to the formation of stable and functional polymeric matrices.
The compound's role in material science is also noteworthy. Researchers have explored its use in creating conductive polymers and liquid crystals due to its ability to disrupt π-stacking interactions while maintaining solubility. These properties are particularly valuable in organic electronics, where precise control over molecular arrangement is crucial for device performance. Additionally, (3-aminobutyl)dimethylamine has been employed as a dopant or modifier in liquid crystal displays (LCDs) to improve thermal stability and optical properties.
In conclusion, (3-aminobutyl)dimethylamine (CAS No. 18246-86-1) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and polymer chemistry. Its unique structural features enable diverse chemical functionalities, making it an indispensable intermediate in synthetic chemistry. As research continues to uncover new methodologies and applications, the importance of this compound is expected to grow further. The ongoing exploration of its derivatives and complexes promises to yield innovative solutions to challenges in medicine and technology.
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